2-Deoxy-2-chloro-D-mannose

Overview

Description

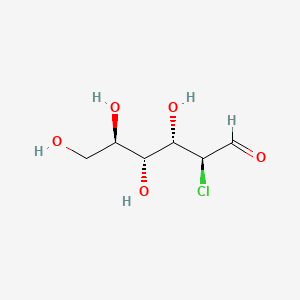

2-Deoxy-2-chloro-D-mannose is a chemically modified monosaccharide in which the hydroxyl (-OH) group at the C2 position of D-mannose is replaced by a chlorine atom. Its molecular formula is C₆H₁₁ClO₅, with a molecular weight of 198.60 g/mol . While its CAS number is inconsistently reported, Santa Cruz Biotechnology lists it as 74950-97-3 . This compound is structurally analogous to naturally occurring sugars but exhibits distinct biochemical properties due to halogen substitution, making it valuable for metabolic studies and pharmaceutical research .

Preparation Methods

Nucleophilic Substitution of Activated Intermediates

Activation of the C2 hydroxyl group as a leaving group (e.g., triflate, mesylate) enables nucleophilic displacement by chloride ions. This approach mirrors methodologies used for 2-deoxy-2-fluoro-D-mannose synthesis .

Triflate-Mediated Chlorination

-

Protection of D-Mannose :

-

Triflation :

-

The 2-hydroxyl group is converted to a triflate using trifluoromethanesulfonic anhydride (Tf₂O) in pyridine.

-

-

Chloride Displacement :

-

Deprotection :

-

Acidic hydrolysis (6 M HCl, 120°C) removes protecting groups, affording 2-deoxy-2-chloro-D-mannose.

-

Advantages :

-

High regioselectivity and stereochemical control.

-

Adaptable to no-carrier-added (nca) synthesis for isotopic labeling .

Glycosyl Chloride Donors in Glycosylation Reactions

Glycosyl chlorides, widely used in oligosaccharide synthesis , can be engineered to introduce chlorine at the C2 position.

Synthesis of 2-Chloro Glycosyl Donors

-

Preparation of Glycosyl Chloride :

-

D-Mannose is peracetylated, followed by selective deprotection of the anomeric position.

-

Treatment with hydrogen chloride (HCl) in acetic acid generates the glycosyl chloride.

-

-

C2 Chlorination :

-

Coupling with Acceptors :

Example Reaction :

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-2-chloro-D-mannose undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxyl groups, amines, or thiols.

Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.

Glycosylation: It can participate in glycosylation reactions to form glycosides.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) for hydroxyl substitution, ammonia (NH3) for amine substitution, and thiols for thiol substitution.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

Substitution: Formation of 2-deoxy-2-hydroxy-D-mannose, 2-deoxy-2-amino-D-mannose, or 2-deoxy-2-thio-D-mannose.

Oxidation: Formation of 2-deoxy-2-chloro-D-mannonic acid.

Reduction: Formation of 2-deoxy-2-chloro-D-mannitol.

Scientific Research Applications

2-Deoxy-2-chloro-D-mannose has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in metabolic pathways and its potential as a metabolic inhibitor.

Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to interfere with glycolysis.

Industry: Utilized in the production of specialized chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Deoxy-2-chloro-D-mannose involves its incorporation into metabolic pathways where it acts as a competitive inhibitor. By mimicking the structure of D-mannose, it interferes with enzymes involved in glycolysis and glycosylation processes. This disruption can lead to the inhibition of cell growth and proliferation, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Deoxy-2-chloro-D-glucose

- Structure: Chlorine substitution at C2 of D-glucose instead of D-mannose.

- Molecular Formula: C₆H₁₁ClO₅ (same as 2-deoxy-2-chloro-D-mannose).

- CAS Number : 14685-79-1 .

- Key Differences :

- Stereochemistry : The spatial arrangement of hydroxyl groups differs at C2 and C4, altering substrate specificity in enzymatic reactions .

- Biological Activity : 2-Chloro-2-deoxy-D-glucose is reported to inhibit glucose metabolism more aggressively due to its structural mimicry of glucose, a primary cellular energy source .

2-Amino-2-deoxy-D-mannose (D-Mannosamine)

- Structure: An amino (-NH₂) group replaces the C2 hydroxyl.

- Molecular Formula: C₆H₁₃NO₅·HCl (as hydrochloride salt); MW = 215.63 g/mol .

- CAS Number : 5505-63-5 .

- Applications :

2-Fluoro-2-deoxy-D-mannose

- Structure : Fluorine substitution at C2.

- CAS Number : 38440-79-8 .

- Stability: Fluorinated sugars are generally more stable than chlorinated analogs, reducing unintended side reactions .

3-Deoxy-3-fluoro-D-mannose and 4-Deoxy-4-fluoro-D-mannose

Comparative Analysis Table

Biological Activity

2-Deoxy-2-chloro-D-mannose (2-CG) is a halogenated analog of D-mannose, a naturally occurring sugar. It has garnered attention in biochemical and pharmacological research due to its potential therapeutic applications, particularly in cancer treatment and immunology. This article explores the biological activity of 2-CG, focusing on its mechanisms of action, therapeutic potential, and comparative studies with other derivatives.

The biological activity of 2-CG is primarily attributed to its role in inhibiting glycolysis, similar to its analogs like 2-deoxy-D-glucose (2-DG). Upon entering cells, 2-CG is phosphorylated by hexokinase to form 2-CG-6-phosphate, which disrupts normal glucose metabolism by inhibiting key glycolytic enzymes. This accumulation leads to energy deprivation within the cell, promoting apoptosis and autophagy in cancer cells.

Key Mechanisms:

- Inhibition of Glycolysis : 2-CG competes with glucose for uptake via glucose transporters (GLUTs), resulting in reduced ATP production and increased reactive oxygen species (ROS) generation, which can lead to cell death .

- Impact on Protein Maturation : The compound interferes with mannose-dependent glycosylation processes, potentially affecting protein maturation and immune responses .

- Modulation of Apoptosis : Studies indicate that 2-CG can sensitize cells to apoptosis-inducing signals by modifying the expression of apoptosis-related proteins such as Bcl-2 and Bax .

Comparative Studies

Research comparing the biological activity of 2-CG with other halogenated derivatives has revealed significant insights into their relative efficacy:

| Compound | IC50 (µM) | Glycolysis Inhibition | Binding Affinity to Hexokinase |

|---|---|---|---|

| 2-Deoxy-D-glucose | 20 | Moderate | High |

| This compound (2-CG) | 15 | Strong | Moderate |

| 2-Deoxy-2-fluoro-D-glucose (2-FG) | 5 | Very Strong | Highest |

| 2-Deoxy-2-bromo-D-glucose (2-BG) | 25 | Weak | Low |

This table illustrates that while 2-CG shows promising inhibition of glycolysis, fluorinated derivatives like 2-FG exhibit superior potency, indicating that modifications at the C-2 position significantly influence biological activity .

Case Studies

-

Cancer Treatment : In vitro studies have demonstrated that treatment with 2-CG leads to significant cytotoxic effects in various cancer cell lines, including glioblastoma. The compound's ability to inhibit glycolysis was shown to enhance the efficacy of radiation therapy by increasing cancer cell sensitivity to radiation-induced damage .

- Study Findings : In a controlled experiment involving glioblastoma cells, administration of 2-CG resulted in a reduction in cell viability by approximately 60% compared to untreated controls.

-

Viral Infections : Research into the immunological effects of 2-CG has indicated its potential as an antiviral agent. By disrupting glycosylation processes necessary for viral evasion of the immune system, 2-CG may expose viral antigens more effectively, enhancing immune recognition and response .

- Clinical Implications : This property suggests that 2-CG could be developed as an adjunct therapy in viral infections where glycosylation plays a critical role in pathogenesis.

Future Directions

The ongoing exploration of halogenated sugars like this compound holds promise for developing novel therapeutic strategies against cancer and viral diseases. Future research should focus on:

- Pharmacokinetics : Understanding how modifications affect the absorption, distribution, metabolism, and excretion (ADME) profiles.

- Combination Therapies : Investigating the synergistic effects when combined with existing chemotherapeutics or immunotherapies.

- Clinical Trials : Initiating clinical studies to evaluate safety and efficacy in human subjects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Deoxy-2-chloro-D-mannose, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation of D-mannose derivatives. For example, substituting the hydroxyl group at the C2 position with chlorine via nucleophilic substitution under controlled conditions. Key parameters include reaction temperature (optimized between 40–60°C), choice of chlorinating agent (e.g., thionyl chloride or HCl gas), and inert atmosphere to prevent side reactions. Purification via column chromatography or recrystallization is critical to isolate the product. Parallel methods for fluoro analogs (e.g., 2-deoxy-2-fluoro-D-mannose) suggest similar procedural rigor .

Q. How should researchers handle and store this compound to ensure stability and safety in laboratory settings?

- Methodological Answer : The compound requires strict safety protocols due to its hazardous nature (e.g., skin/eye irritation risks). Use PPE (gloves, goggles), work in a fume hood, and ensure proper ventilation. Store in airtight, light-resistant containers under anhydrous conditions at 2–8°C to prevent hydrolysis. Regular purity checks via HPLC or TLC are advised to monitor degradation .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) confirms structural integrity by identifying chlorine-induced shifts in the C2 position. Mass spectrometry (ESI-TOF) validates molecular weight, while IR spectroscopy verifies the absence of hydroxyl groups at C2. Compare data with published spectra of analogous compounds (e.g., 2-deoxy-2-fluoro-D-mannose) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during chlorination of D-mannose derivatives?

- Methodological Answer : Competing oxidation or over-chlorination can occur. Use kinetic control by limiting reaction time (1–3 hours) and employing selective catalysts (e.g., Lewis acids like ZnCl₂). Monitor reaction progress via thin-layer chromatography (TLC) and quench intermediates promptly. Computational modeling (DFT) may predict reactive sites to guide experimental design .

Q. What advanced strategies resolve contradictions in biological activity data for this compound across different cell lines?

- Methodological Answer : Discrepancies may arise from variations in cell-specific glycosylation machinery. Design dose-response assays with isogenic cell lines (wild-type vs. glycosylation-deficient mutants) to isolate mechanisms. Use isotopic labeling (e.g., ¹⁴C) to track metabolic incorporation and validate uptake differences. Cross-reference findings with glycobiology databases to contextualize results .

Q. How can researchers investigate the role of this compound in modulating glycosidase enzyme kinetics?

- Methodological Answer : Perform in vitro enzyme assays using purified glycosidases (e.g., α-mannosidase) with the compound as a competitive inhibitor. Measure kinetic parameters (Km, Vmax) via spectrophotometry or fluorimetry. Include controls with unmodified D-mannose and transition-state analogs. Molecular docking simulations can predict binding interactions, which should be validated via X-ray crystallography .

Q. What experimental designs are suitable for studying the compound’s potential as a metabolic probe in tumor imaging?

- Methodological Answer : Adapt radiolabeling techniques used for 2-deoxy-2-¹⁸F-fluoro-D-mannose. Synthesize ²-deoxy-2-chloro-D-mannose with a radioactive isotope (e.g., ³⁶Cl) and conduct biodistribution studies in tumor-bearing models. Use PET/CT imaging to compare uptake with healthy tissues. Validate specificity via blocking assays with excess unlabeled compound .

Q. Tables for Key Data

Properties

IUPAC Name |

(2S,3S,4R,5R)-2-chloro-3,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEGMPAFDRYYIG-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)Cl)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=O)Cl)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.